molecular formula C7H10FNO6 B8705010 Diethyl fluoro(nitro)propanedioate CAS No. 680-42-2

Diethyl fluoro(nitro)propanedioate

Cat. No. B8705010
M. Wt: 223.16 g/mol
InChI Key: YTEKREICWGQLEN-UHFFFAOYSA-N
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Patent
US06300511B1

Procedure details

An experiment was carried out as described in Example 2 using diethyl nitromalonate instead of diethyl malonate. Thus, 4.1 gm. (20 mmol.) diethylnitromalonate was treated with fluorine to give diethylfluoronitromalonate {δH 1.40 (6H, t, JHH 7.11, CH3), 4.47 (4H, q, JHH 7.12, CH2); δF 127.3 δC 13.7 (s, CH3), 65.2 (s, CH2), 106.3 (d, 1JCF 261.7, CF), 157.9 (d. 2JCF 25.2, CO).} in 76% yield. The conversion was 97%.
Name
diethyl nitromalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
diethylnitromalonate
Quantity
20 mmol
Type
reactant
Reaction Step Two
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([CH:4]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[C:5]([O:7][CH2:8][CH3:9])=[O:6])([O-:3])=[O:2].[F:15]F>>[CH2:8]([O:7][C:5](=[O:6])[C:4]([F:15])([N+:1]([O-:3])=[O:2])[C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH3:9]

Inputs

Step One
Name
diethyl nitromalonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C(C(=O)OCC)C(=O)OCC
Step Two
Name
diethylnitromalonate
Quantity
20 mmol
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)[N+](=O)[O-])=O
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)([N+](=O)[O-])F)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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